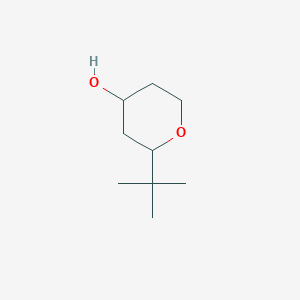

2-Tert-butyloxan-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyloxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-9(2,3)8-6-7(10)4-5-11-8/h7-8,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIAORYWWSODLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(CCO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Tert Butyloxan 4 Ol

Retrosynthetic Analysis of 2-Tert-butyloxan-4-ol

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. deanfrancispress.comchemistry.coachslideshare.neticj-e.org For 2-tert-butyloxan-4-ol, the primary disconnections involve the carbon-oxygen bonds of the tetrahydropyran (B127337) ring and the carbon-hydroxyl bond.

A logical retrosynthetic step is a C-O disconnection, which simplifies the cyclic ether into an acyclic precursor. This leads to a diol or a related bifunctional molecule. For instance, a disconnection of the C2-O bond and the C6-O bond points towards a 1,5-diol derivative which can be cyclized.

Another key retrosynthetic approach is functional group interconversion (FGI). deanfrancispress.com The hydroxyl group at the C4 position can be retrosynthetically derived from a ketone via reduction. This precursor, 2-tert-butyloxan-4-one, offers alternative synthetic pathways.

The retrosynthetic pathways can be summarized as:

Pathway A (Cyclization): 2-tert-butyloxan-4-ol <- 1,5-diol derivative <- Simpler aldehydes and ketones.

Pathway B (FGI and Cyclization): 2-tert-butyloxan-4-ol <- 2-tert-butyloxan-4-one <- Precursors for Michael addition or other C-C bond-forming reactions.

Pathway C (Precursor Modification): 2-tert-butyloxan-4-ol <- Modification of a pre-formed oxane or dihydropyran ring.

Direct Synthetic Routes

Direct synthetic routes aim to construct the 2-tert-butyloxan-4-ol molecule in a few steps, often by forming the oxane ring as a key transformation.

Intramolecular cyclization is a powerful strategy for the synthesis of heterocyclic compounds. researchgate.netbeilstein-journals.orgencyclopedia.pubchimicatechnoacta.ruresearchgate.net In the context of 2-tert-butyloxan-4-ol, this could involve the acid-catalyzed cyclization of a 5-hydroxy-alkene or a related polyol. The tert-butyl group at the C2 position can direct the cyclization stereoselectively due to its steric bulk.

| Starting Material | Reagents | Product | Key Transformation |

| Acyclic 1,5-diol or derivative | Acid catalyst (e.g., H2SO4, TsOH) | 2-tert-butyloxan-4-ol | Intramolecular etherification |

The hydroboration-oxidation of alkenes is a classic method for the anti-Markovnikov hydration of a double bond. wikipedia.orgmasterorganicchemistry.comyoutube.com Applying this to a suitably substituted dihydropyran can yield 2-tert-butyloxan-4-ol. Starting with 2-tert-butyl-3,4-dihydro-2H-pyran, hydroboration followed by oxidation would place the hydroxyl group at the C4 position. researchgate.net

The reaction proceeds in two steps:

Hydroboration: The dihydropyran reacts with a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH3-THF). The boron adds to the less substituted carbon of the double bond.

Oxidation: The resulting organoborane is oxidized with hydrogen peroxide (H2O2) in the presence of a base (e.g., NaOH) to replace the boron atom with a hydroxyl group. wikipedia.org

This method is highly regioselective and stereoselective, affording the syn-addition of hydrogen and hydroxyl groups across the double bond. wikipedia.org

| Starting Material | Reagents | Intermediate | Final Product |

| 2-tert-butyl-3,4-dihydro-2H-pyran | 1. BH3-THF 2. H2O2, NaOH | Organoborane | 2-tert-butyloxan-4-ol |

The stereoselective reduction of a ketone precursor, 2-tert-butyloxan-4-one, is a common and effective method to obtain specific stereoisomers of 2-tert-butyloxan-4-ol. researchgate.netnih.govyoutube.comyoutube.com The choice of reducing agent can influence the stereochemical outcome (axial vs. equatorial alcohol).

For the equatorial alcohol (trans isomer): Bulky reducing agents such as L-Selectride® or other sterically hindered borohydrides are often used. These reagents approach the carbonyl group from the less hindered face, which is typically the axial direction, leading to the formation of the equatorial alcohol.

For the axial alcohol (cis isomer): Less sterically demanding reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed. These smaller reagents can approach from the equatorial face, resulting in the axial alcohol.

The stereoselectivity is governed by factors like steric hindrance and torsional strain in the transition state, as described by models like the Felkin-Anh model.

| Starting Material | Reducing Agent | Major Product Stereoisomer |

| 2-tert-butyloxan-4-one | Sodium borohydride (NaBH4) | cis-2-tert-butyloxan-4-ol (axial OH) |

| 2-tert-butyloxan-4-one | L-Selectride® | trans-2-tert-butyloxan-4-ol (equatorial OH) |

Indirect Synthetic Pathways via Precursors

Indirect routes involve the synthesis of a related oxane derivative followed by chemical transformations to introduce the desired functionality.

This strategy begins with an existing oxane ring system and modifies its functional groups to arrive at the target molecule. For example, one could start with a derivative of oxane that has a leaving group at the C4 position, such as a halide or a tosylate. Nucleophilic substitution with a hydroxide (B78521) source would then yield the desired alcohol.

Another approach is the protection and deprotection of functional groups. chemistry.coachmasterorganicchemistry.com For instance, if other reactive sites are present on the oxane ring, they can be temporarily protected while the C4-hydroxyl group is introduced or modified.

| Starting Material | Reagents | Product | Transformation Type |

| 4-Bromo-2-tert-butyloxane | NaOH, H2O | 2-tert-butyloxan-4-ol | Nucleophilic Substitution |

| 2-tert-butyloxan-4-yl acetate | LiAlH4 or NaOH/H2O | 2-tert-butyloxan-4-ol | Ester Hydrolysis/Reduction |

Derivatization of Known Oxane Compounds

One of the primary strategies for synthesizing 2-tert-butyloxan-4-ol involves the chemical modification of pre-existing oxane, or tetrahydropyran, ring systems. This approach leverages the availability of various substituted oxanes as starting materials, which can be transformed through a series of chemical reactions to introduce the desired tert-butyl group at the 2-position and a hydroxyl group at the 4-position.

For instance, a plausible synthetic route could commence with a commercially available oxane derivative, such as tetrahydropyran-4-one. The synthesis could proceed through the following conceptual steps:

Introduction of the tert-butyl group: This could be achieved via a Grignard reaction, where tert-butylmagnesium halide is reacted with tetrahydropyran-4-one. This would result in the formation of 4-tert-butyl-tetrahydropyran-4-ol.

Functional group manipulation: Subsequent reactions would be necessary to move the hydroxyl group from the 4-position to the desired 2-position and to install the tert-butyl group at the 2-position. This could involve a series of protection, elimination, and addition reactions.

Another approach could involve the derivatization of a compound like 4-tert-butylcyclohexanone (B146137). nih.gov While this is a cyclohexane (B81311) and not an oxane, the principles of ring transformation or functional group interconversion could be applied. nih.gov For example, a Baeyer-Villiger oxidation of 4-tert-butylcyclohexanone would yield a lactone, which could then be further manipulated to achieve the target 2-tert-butyloxan-4-ol structure. nih.gov The synthesis of various lactone derivatives, such as 6-propyloxan-2-one and oxepan-2-one, highlights the versatility of these intermediates in synthetic chemistry. acs.orgnih.gov

Asymmetric Synthesis of Chiral Enantiomers

The structure of 2-tert-butyloxan-4-ol contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Asymmetric synthesis aims to produce a single, desired stereoisomer, which is crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological activities. bccollegeasansol.ac.in

A well-established method for controlling stereochemistry is the use of a chiral auxiliary. bccollegeasansol.ac.inwikipedia.orguwindsor.ca This involves temporarily attaching a chiral molecule to the starting material to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

A general workflow for this approach would be:

Attachment of a chiral auxiliary to an achiral precursor of the oxane ring. bccollegeasansol.ac.in

A key bond-forming reaction, such as an alkylation or an aldol (B89426) reaction, where the auxiliary sterically guides the incoming groups to create the desired stereochemistry at the 2 and 4 positions. capes.gov.brdu.ac.in

Removal of the chiral auxiliary to yield the enantiomerically enriched 2-tert-butyloxan-4-ol. bccollegeasansol.ac.in

Commonly used chiral auxiliaries include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org The selection of the appropriate auxiliary is critical and depends on the specific reaction and desired stereochemical outcome. For example, Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylation and aldol reactions. capes.gov.br

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylation, aldol reactions | wikipedia.org |

| Camphorsultam | Asymmetric Diels-Alder, aldol reactions | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation | wikipedia.org |

Asymmetric catalysis offers a more efficient alternative to stoichiometric chiral auxiliaries by using a small amount of a chiral catalyst to generate large quantities of the chiral product. du.ac.indiva-portal.org This field is broadly divided into metal-catalyzed and organocatalyzed reactions. diva-portal.orgencyclopedia.pub

Organocatalysis: This sub-field employs small, metal-free organic molecules to catalyze asymmetric transformations. encyclopedia.pubuni-giessen.debeilstein-journals.org Proline and its derivatives are classic examples of organocatalysts used in asymmetric aldol and Michael reactions. mdpi.com For the synthesis of chiral 2-tert-butyloxan-4-ol, an organocatalytic approach could involve an asymmetric Michael addition to an α,β-unsaturated precursor of the oxane ring, or an asymmetric aldol reaction to set the stereocenters. encyclopedia.pubmdpi.com Bifunctional organocatalysts, which possess both an acidic and a basic site, can offer high levels of stereocontrol by activating both the nucleophile and the electrophile in a specific orientation. beilstein-journals.org

Metal-Catalyzed Asymmetric Synthesis: Transition metal complexes with chiral ligands are powerful catalysts for a wide range of asymmetric reactions. catalyst-enabling-synthetic-chemistry.commdpi.comrsc.org For instance, rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands are highly effective for asymmetric hydrogenations. diva-portal.orgscribd.com In the context of 2-tert-butyloxan-4-ol synthesis, a metal-catalyzed asymmetric hydrogenation of a suitable unsaturated precursor could be a key step. Other relevant metal-catalyzed reactions include asymmetric epoxidations and dihydroxylations, which could be used to introduce the hydroxyl group with high stereocontrol. scribd.com

Table 2: Comparison of Asymmetric Synthesis Strategies

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Chiral Auxiliary | Well-established, predictable stereochemical outcomes. bccollegeasansol.ac.in | Stoichiometric use of the auxiliary, requires attachment and removal steps. bccollegeasansol.ac.in |

| Organocatalysis | Metal-free, generally less sensitive to air and moisture, environmentally benign. uni-giessen.debeilstein-journals.org | May require higher catalyst loadings compared to metal catalysts. |

| Metal Catalysis | High turnover numbers, broad scope of reactions. mdpi.comrsc.org | Potential for metal contamination in the final product, sensitivity to air and moisture. |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical final step in any synthetic route to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. researchgate.netscielo.brresearchgate.net Key parameters that are typically optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For instance, acetonitrile (B52724) has been found to provide a good balance between conversion and selectivity in certain oxidative coupling reactions. scielo.br

Temperature: Reactions are often run at specific temperatures to control the reaction rate and prevent the formation of unwanted side products. nih.gov

Catalyst Loading: In catalytic reactions, the amount of catalyst used is optimized to ensure efficient conversion without being wasteful.

Concentration of Reactants: The concentration of the starting materials can influence the reaction kinetics and equilibrium position.

Nature and Stoichiometry of Reagents: The choice of reagents, such as the base or oxidizing agent, and their molar equivalents can have a profound effect on the reaction outcome. scielo.br

For example, in a Grignard reaction to introduce the tert-butyl group, the quality of the magnesium and the solvent are crucial for a successful reaction. In an asymmetric catalytic step, screening different ligands or catalysts is often necessary to achieve high enantioselectivity. beilstein-journals.org A systematic approach, often employing Design of Experiments (DoE), can be used to efficiently explore the parameter space and identify the optimal conditions. nih.gov Reducing reaction times, where possible, is also a key optimization goal to improve process efficiency. scielo.br

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| 2-Tert-butyloxan-4-ol |

| Tetrahydropyran-4-one |

| 4-tert-Butyl-tetrahydropyran-4-ol |

| 4-tert-Butylcyclohexanone |

| 6-Propyloxan-2-one |

| Oxepan-2-one |

| Evans' Oxazolidinones |

| Camphorsultam |

| Pseudoephedrine |

| tert-Butanesulfinamide |

Stereochemical and Conformational Investigations of 2 Tert Butyloxan 4 Ol

Conformational Analysis of the Oxane Ring

The six-membered oxane (tetrahydropyran) ring is not planar and adopts various three-dimensional conformations to minimize internal strain.

Similar to the well-studied cyclohexane (B81311) ring, the oxane ring can exist in several conformations, most notably the chair, boat, and twist-boat forms. oup.com

Chair Conformation: This is the most stable and lowest-energy conformation for oxane and its derivatives. acs.org In the chair form, all bond angles are close to the ideal tetrahedral angle of 109.5°, and hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes both angle strain and torsional strain. libretexts.org

Boat Conformation: This is a higher-energy conformation. It experiences significant steric strain from "flagpole" interactions between atoms at the C1 and C4 positions and torsional strain from eclipsed bonds along the sides. upenn.edu

Twist-Boat Conformation: This conformation is more stable than the boat form but less stable than the chair. It is formed by slightly twisting the boat conformation, which alleviates some of the flagpole interactions and torsional strain. acs.orgupenn.edu

Generally, the chair conformation is the predominant form at equilibrium, with the boat and twist-boat forms acting as transient intermediates during the process of ring inversion. acs.org

| Conformation | Relative Stability | Key Strain Factors |

|---|---|---|

| Chair | Most Stable | Minimal angle and torsional strain. |

| Twist-Boat | Intermediate | Reduced flagpole interactions and torsional strain compared to boat. |

| Boat | Least Stable | Significant flagpole steric strain and torsional strain. |

The presence of a large substituent, such as a tert-butyl group, has a profound impact on the conformational equilibrium of the oxane ring. The tert-butyl group is exceptionally bulky and is known to act as a "conformational lock". stackexchange.com This is due to the severe steric strain, known as 1,3-diaxial interactions, that arises when the tert-butyl group is forced into an axial position. stackexchange.com

Consequently, the ring will overwhelmingly adopt a chair conformation that places the tert-butyl group in the more spacious equatorial position, where such unfavorable interactions are avoided. teachthemechanism.com In 2-tert-butyloxan-4-ol, the tert-butyl group at C2 will lock the ring into a chair conformation where this group is equatorial.

With the ring conformation effectively locked by the equatorial tert-butyl group, the orientation of the hydroxyl group at the C4 position is determined by the relative stereochemistry (cis or trans) of the diastereomer.

Trans Isomer: In a trans-diastereomer, the two substituents are on opposite faces of the ring. For the most stable conformation, this would mean both the C2-tert-butyl group and the C4-hydroxyl group occupy equatorial positions (diequatorial). This arrangement is highly favored as it minimizes steric strain for both bulky groups. libretexts.org

Cis Isomer: In a cis-diastereomer, the substituents are on the same face of the ring. With the C2-tert-butyl group locked in the equatorial position, the C4-hydroxyl group must occupy an axial position (equatorial-axial). This conformation is less stable than the diequatorial trans isomer because the axial hydroxyl group experiences some 1,3-diaxial steric interactions. libretexts.org

Therefore, the trans-diequatorial isomer is predicted to be the most thermodynamically stable conformation of 2-tert-butyloxan-4-ol.

| Isomer | C2-tert-Butyl Position | C4-Hydroxyl Position | Relative Stability |

|---|---|---|---|

| trans-(diequatorial) | Equatorial | Equatorial | More Stable |

| cis-(equatorial, axial) | Equatorial | Axial | Less Stable |

Intramolecular Hydrogen Bonding and Conformational Stability

The conformational stability of 2-tert-butyloxan-4-ol isomers is significantly influenced by the potential for intramolecular hydrogen bonding (IMHB). This non-covalent interaction occurs when a hydrogen bond forms between the hydroxyl group at C-4 and the heterocyclic oxygen atom of the oxane ring. libretexts.orglibretexts.org The formation of this bond is highly dependent on the stereochemistry of the molecule, specifically the relative orientation of the hydroxyl and tert-butyl groups (cis or trans), which dictates the feasibility of a conformation that brings the donor (OH) and acceptor (ring oxygen) into proximity.

The large tert-butyl group at the C-2 position acts as a conformational lock, strongly preferring an equatorial position to minimize steric strain (A-value ≈ 5 kcal/mol). This effectively prevents ring inversion, simplifying the conformational analysis to the orientation of the C-4 hydroxyl group.

Cis-Isomer (e.g., cis-2,4-disubstituted): In the cis isomer, if the tert-butyl group is equatorial, the hydroxyl group must also be equatorial (e,e). An alternative chair conformation would place both groups in the sterically unfavorable axial positions (a,a). Therefore, the diequatorial conformer is expected to be dominant. In this (e,e) conformation, the distance between the hydroxyl proton and the ring oxygen is too great for an intramolecular hydrogen bond to form.

The strength of this intramolecular hydrogen bond can be evaluated experimentally using infrared (IR) spectroscopy by observing the O-H stretching frequency in dilute non-polar solutions. A shift to a lower frequency compared to an intermolecularly bonded or free hydroxyl group indicates the presence of IMHB. Computational chemistry can further quantify the energy of this bond, which typically falls in the range of 1-5 kcal/mol for such systems. mdpi.com

Experimental Determination of Conformations

The preferred conformations of 2-tert-butyloxan-4-ol isomers are experimentally determined primarily through spectroscopic methods, which provide data on the dynamic equilibrium and solid-state structure of the molecule.

Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying chemical exchange processes that occur on the NMR timescale, such as the conformational changes in cyclic molecules. libretexts.orgucl.ac.uk For 2-tert-butyloxan-4-ol, the primary dynamic process of interest would be the chair-to-chair ring inversion.

However, due to the large energetic preference of the tert-butyl group for the equatorial position, the conformational equilibrium is expected to be heavily biased, with over 99.9% of the molecules existing in the conformation where this group is equatorial. Consequently, a dynamic equilibrium involving ring-flipping is unlikely to be observed.

Instead, DNMR could be used to study the rotation of the hydroxyl group around the C-O bond. At room temperature, this rotation is typically fast, resulting in time-averaged NMR signals. Upon cooling, if the rotation becomes slow on the NMR timescale, one might observe distinct signals for different rotamers, provided they are sufficiently populated. The temperature at which these signals coalesce can be used to calculate the free energy barrier (ΔG‡) for the rotational process. ucl.ac.uk The presence of a strong intramolecular hydrogen bond in the trans-(e,a) isomer would be expected to raise the energy barrier for this rotation compared to the cis-(e,e) isomer where IMHB is absent.

Table 1: Expected DNMR Observables for 2-tert-butyloxan-4-ol Isomers

| Isomer/Conformer | Dynamic Process | Expected DNMR Behavior |

| cis-(2e,4e) | C-O Bond Rotation | Fast rotation at room temperature. Potential for decoalescence at very low temperatures, but likely a low rotational barrier. |

| trans-(2e,4a) | C-O Bond Rotation | Rotation restricted by intramolecular hydrogen bond. Higher coalescence temperature and larger ΔG‡ for rotation expected compared to the cis isomer. |

X-ray Crystallography of Derivatives

X-ray crystallography provides unambiguous proof of the molecular structure, including both relative and absolute stereochemistry, and the preferred conformation in the solid state. taylorandfrancis.com Due to the often-liquid nature of simple alcohols like 2-tert-butyloxan-4-ol, they are typically converted into solid derivatives to facilitate the growth of high-quality single crystals.

Common derivatives for crystallographic analysis include:

p-Nitrobenzoates

3,5-Dinitrobenzoates

Bromo- or iodo-substituted benzoates

The heavy atoms (nitro groups, halogens) in these derivatives also aid in solving the phase problem during structure determination. The resulting crystal structure would provide precise data on bond lengths, bond angles, and torsional angles. It would definitively confirm the chair conformation of the oxane ring and the relative orientations of the substituents. For the trans-isomer, the structure would be expected to show a shortened distance between the axial hydroxyl hydrogen and the ring oxygen, providing clear evidence of the intramolecular hydrogen bond in the solid state. nih.gov While no specific crystal structure for a derivative of 2-tert-butyloxan-4-ol is cited in foundational literature, this method remains the gold standard for structural elucidation. researchgate.net

Stereochemical Assignment

Determining the specific three-dimensional arrangement of atoms is crucial for understanding the properties and behavior of 2-tert-butyloxan-4-ol. This involves establishing both the relative and absolute stereochemistry.

Relative Stereochemistry Determination

The relative stereochemistry (cis or trans) of the 2-tert-butyloxan-4-ol isomers is most commonly determined using ¹H NMR spectroscopy, by analyzing proton-proton coupling constants (³J_HH) and the Nuclear Overhauser Effect (NOE). isibugs.orglibretexts.org

Coupling Constants (³J_HH): The magnitude of the coupling constant between the proton at C-4 (H-4) and the adjacent methylene (B1212753) protons at C-3 and C-5 is dependent on the dihedral angle, as described by the Karplus equation.

In the trans-isomer (axial OH), the H-4 proton is equatorial. It will have small coupling constants (typically 2-5 Hz) to both the axial and equatorial protons on the adjacent carbons.

In the cis-isomer (equatorial OH), the H-4 proton is axial. It will exhibit a large axial-axial coupling (typically 10-13 Hz) to the axial protons at C-3 and C-5, and a smaller axial-equatorial coupling (2-5 Hz).

Nuclear Overhauser Effect (NOE): NOE correlations are observed between protons that are close in space (< 5 Å), providing powerful evidence for their relative orientation. libretexts.org

For the cis-isomer , irradiation of the axial H-4 proton would show a strong NOE signal to the other axial protons on the same face of the ring, including the axial proton at C-2 and the axial protons at C-6.

For the trans-isomer , the equatorial H-4 would show NOE correlations to adjacent equatorial and axial protons (at C-3 and C-5) but would not show the characteristic 1,3-diaxial NOEs seen in the cis isomer.

Table 2: Expected ¹H NMR Data for Stereochemical Assignment of 2-tert-butyloxan-4-ol

| Isomer | H-4 Orientation | Expected ³J(H4, H3/5) Values | Key NOE Correlations for H-4 |

| cis-(2e,4e) | Axial | Large (ax-ax, ~10-13 Hz) and Small (ax-eq, ~2-5 Hz) | Strong NOE to axial H-2 and axial H-6 |

| trans-(2e,4a) | Equatorial | Small (eq-ax, ~2-5 Hz) and Small (eq-eq, ~2-5 Hz) | NOE to adjacent C-3/C-5 protons |

Absolute Stereochemistry Determination

Once the relative stereochemistry is known, determining the absolute configuration (R or S at each chiral center) of a single enantiomer is required. Several methods can be employed for this purpose.

X-ray Crystallography of a Chiral Derivative: This is the most definitive method. The alcohol can be reacted with a chiral carboxylic acid or isocyanate (e.g., a derivative of phenylethylamine) to form a diastereomeric mixture of esters or carbamates. After separation, X-ray analysis of one of the diastereomers allows for the unambiguous assignment of its absolute configuration. taylorandfrancis.com By knowing the configuration of the chiral reagent, the configuration of the original alcohol can be deduced.

Chiral Derivatizing Agents and NMR: The alcohol can be esterified with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. The ¹H or ¹⁹F NMR spectra of these esters will show different chemical shifts for protons near the newly formed chiral center, allowing for the assignment of the absolute configuration based on established empirical models. researchgate.net

Chemical Correlation: The absolute configuration can be established by chemically converting the compound, through a series of stereochemically predictable reactions, into a compound whose absolute configuration is already known. nih.gov

Circular Dichroism (CD) Spectroscopy: For derivatives containing a suitable chromophore, CD spectroscopy can be used. For instance, the formation of a complex with dimolybdenum tetraacetate [Mo₂(OAc)₄] can induce a CD spectrum from which the absolute configuration of a vicinal diol can be determined based on empirical rules. researchgate.net A similar approach could potentially be applied to 1,3-hydroxy-ether systems like the one present in 2-tert-butyloxan-4-ol.

Spectroscopic Elucidation and Structural Characterization of 2 Tert Butyloxan 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 2-tert-butyloxan-4-ol, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide comprehensive information about its molecular framework and stereochemistry.

The ¹H NMR spectrum of 2-tert-butyloxan-4-ol is expected to show distinct signals for the protons on the tetrahydropyran (B127337) ring and the tert-butyl group. The chemical shifts and coupling constants are highly dependent on the stereochemistry of the molecule, particularly the axial or equatorial orientation of the protons.

In the predominant chair conformation, the cis-isomer would have the C4-hydroxyl group in an axial position, while the trans-isomer would have it in an equatorial position. This difference significantly affects the chemical shift of the H4 proton.

Key Protons and Expected Resonances:

t-Butyl Protons: A sharp singlet, integrating to nine protons, is expected around δ 0.9-1.0 ppm.

H2 (Anomeric Proton): The proton at C2, adjacent to the ring oxygen and the tert-butyl group, would appear as a doublet of doublets. Its chemical shift would be influenced by its axial or equatorial position.

H4 (Carbinol Proton): The proton on the carbon bearing the hydroxyl group is a key diagnostic signal. In the cis-isomer (axial OH), H4 is equatorial and would resonate at a higher frequency (more deshielded) compared to the trans-isomer where H4 is axial (more shielded).

Ring Protons (H3, H5, H6): These protons would appear as complex multiplets in the region of δ 1.2-4.0 ppm. The axial and equatorial protons at each position would have different chemical shifts and coupling constants. Large axial-axial (J_ax,ax) couplings (typically 8-12 Hz) are expected, while axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings are smaller (typically 2-5 Hz).

Interactive Data Table: Predicted ¹H NMR Data for 2-Tert-butyloxan-4-ol Isomers

| Proton | Predicted Chemical Shift (δ, ppm) - cis isomer | Predicted Chemical Shift (δ, ppm) - trans isomer | Multiplicity | Key Coupling Constants (J, Hz) |

| t-Butyl | ~0.90 | ~0.90 | s | - |

| H2 | ~3.40 | ~3.30 | dd | J_2,3ax, J_2,3eq |

| H3ax | ~1.50 | ~1.60 | m | J_3ax,3eq, J_3ax,2, J_3ax,4 |

| H3eq | ~2.10 | ~2.00 | m | J_3eq,3ax, J_3eq,2, J_3eq,4 |

| H4 | ~4.00 | ~3.60 | m | J_4,3ax, J_4,3eq, J_4,5ax, J_4,5eq |

| H5ax | ~1.40 | ~1.30 | m | J_5ax,5eq, J_5ax,4, J_5ax,6ax, J_5ax,6eq |

| H5eq | ~1.90 | ~1.80 | m | J_5eq,5ax, J_5eq,4, J_5eq,6ax, J_5eq,6eq |

| H6ax | ~3.50 | ~3.60 | m | J_6ax,6eq, J_6ax,5ax, J_6ax,5eq |

| H6eq | ~3.90 | ~3.80 | m | J_6eq,6ax, J_6eq,5ax, J_6eq,5eq |

| OH | Variable | Variable | br s | - |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. The presence of the electronegative oxygen atom causes the adjacent carbons (C2 and C6) to be deshielded and appear at higher chemical shifts. The chemical shifts of the ring carbons are also sensitive to the stereochemistry.

Interactive Data Table: Predicted ¹³C NMR Data for 2-Tert-butyloxan-4-ol Isomers

| Carbon | Predicted Chemical Shift (δ, ppm) - cis isomer | Predicted Chemical Shift (δ, ppm) - trans isomer | Multiplicity (from DEPT) |

| C(CH₃)₃ | ~28.0 | ~28.0 | C |

| C (CH₃)₃ | ~32.0 | ~32.0 | CH₃ |

| C2 | ~78.0 | ~77.0 | CH |

| C3 | ~35.0 | ~38.0 | CH₂ |

| C4 | ~63.0 | ~68.0 | CH |

| C5 | ~34.0 | ~37.0 | CH₂ |

| C6 | ~68.0 | ~69.0 | CH₂ |

A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would confirm the multiplicities of the carbon signals, distinguishing between CH₃, CH₂, CH, and quaternary carbons. libretexts.org

2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and for determining the stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 2-tert-butyloxan-4-ol, COSY would show correlations between adjacent protons on the ring, for example, between H2 and the H3 protons, H3 and H4 protons, and so on, helping to trace the connectivity of the spin systems. sdsu.edue-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). sdsu.edu It allows for the direct assignment of a proton's signal to the carbon to which it is attached. For instance, the proton signal at ~4.0 ppm (cis-isomer) would correlate with the carbon signal at ~63.0 ppm, confirming this as the C4-H4 pair. sdsu.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for linking different spin systems. For example, the protons of the tert-butyl group would show a correlation to the C2 carbon. nih.govyoutube.com

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, which is crucial for determining stereochemistry. libretexts.org For 2-tert-butyloxan-4-ol, a NOESY or ROESY spectrum would show correlations between protons that are on the same face of the ring. For example, in the cis-isomer, a correlation would be expected between the axial H2 and the axial H6. In the trans-isomer, a correlation between the equatorial H4 and the equatorial H2 and H6 protons would be anticipated. libretexts.orgprinceton.edu

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

The IR spectrum of 2-tert-butyloxan-4-ol is expected to show characteristic absorption bands for the hydroxyl and ether functional groups.

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, with the broadening due to intermolecular hydrogen bonding. docbrown.infosavemyexams.com

C-H Stretch: Absorptions in the region of 3000-2850 cm⁻¹ are due to the C-H stretching vibrations of the alkyl groups.

C-O-C Stretch (Ether): A strong, sharp absorption band in the region of 1150-1085 cm⁻¹ is characteristic of the C-O-C stretching vibration of the tetrahydropyran ring ether linkage.

C-O Stretch (Alcohol): A strong absorption in the region of 1050-1000 cm⁻¹ is expected for the C-O stretching vibration of the secondary alcohol.

Interactive Data Table: Predicted IR Absorption Bands for 2-Tert-butyloxan-4-ol

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch | 3500-3200 | Strong, Broad |

| Alkyl | C-H Stretch | 3000-2850 | Medium to Strong |

| Ether | C-O-C Stretch | 1150-1085 | Strong |

| Secondary Alcohol | C-O Stretch | 1050-1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-tert-butyloxan-4-ol, electron ionization (EI) would likely lead to a number of characteristic fragmentation pathways.

The molecular ion peak (M⁺˙) at m/z 158 would be expected, although it might be weak due to the facile fragmentation of alcohols. youtube.com

Key Fragmentation Pathways:

Loss of a tert-butyl group: Cleavage of the C2-C(CH₃)₃ bond would result in a fragment at m/z 101. The tert-butyl cation at m/z 57 would also be a prominent peak.

Alpha-cleavage: Cleavage of the bond adjacent to the hydroxyl group is a common fragmentation for alcohols. libretexts.org This could lead to the loss of an ethyl group from the ring, or cleavage between C3 and C4, or C4 and C5.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a characteristic fragmentation for alcohols, which would give a peak at m/z 140 (M-18). youtube.comsavemyexams.com

Ring cleavage: Various ring-opening and fragmentation pathways would lead to a complex pattern of smaller fragment ions.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for 2-Tert-butyloxan-4-ol

| m/z | Possible Fragment |

| 158 | [M]⁺˙ (Molecular Ion) |

| 143 | [M - CH₃]⁺ |

| 140 | [M - H₂O]⁺˙ |

| 101 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical analytical technique employed to determine the elemental formula of a compound with high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental composition.

For 2-Tert-butyloxan-4-ol, the molecular formula is C₁₀H₂₀O₂. HRMS analysis provides an experimentally measured exact mass that can be compared against the theoretically calculated value. The theoretical exact mass is derived from the sum of the masses of the most abundant isotopes of its constituent elements. This comparison serves to unequivocally confirm the compound's elemental formula, distinguishing it from other isomers or compounds with the same nominal mass. The use of HRMS is a standard procedure in the characterization of new substituted tetrahydropyrans and related heterocyclic compounds. bris.ac.ukacs.orgtandfonline.com

Table 1: HRMS Data for 2-Tert-butyloxan-4-ol

| Parameter | Value |

| Molecular Formula | C₁₀H₂₀O₂ |

| Calculated Exact Mass | 172.14633 Da |

| Nominal Mass | 172 Da |

| Instrumentation | Orbitrap or Time-of-Flight (TOF) Mass Spectrometer |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion (the ionized molecule) is formed in the mass spectrometer, it often breaks apart into smaller, characteristic fragment ions. chim.lu The pattern of these fragments serves as a molecular fingerprint. For alcohols, the molecular ion peak is often weak or entirely absent due to its instability. chim.lu

The fragmentation of 2-Tert-butyloxan-4-ol is predicted to be dominated by several key pathways based on the principles of mass spectrometry for ethers and alcohols: miamioh.edulibretexts.org

Loss of a Tert-butyl Group: The cleavage of the bond between the ring and the tert-butyl group is highly favorable due to the formation of a stable tertiary carbocation, [C(CH₃)₃]⁺. This would produce an intense peak at an m/z of 57. nih.gov The corresponding remaining fragment would have an m/z of 115 (M-57).

Loss of Water: A common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O, mass 18) from the molecular ion. savemyexams.com This would result in a peak at m/z 154 (M-18).

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. For the secondary alcohol at position 4, cleavage can occur on either side of the C-OH carbon, leading to characteristic fragments. For secondary alcohols like 2-butanol, alpha-cleavage is a dominant process. libretexts.org

Ring Cleavage: The tetrahydropyran ring itself can undergo fragmentation, leading to a complex pattern of lower-mass ions.

Analysis of the closely related compound, 2-tert-butylcyclohexanol, shows a mass spectrum dominated by a base peak at m/z 57, confirming the facile loss of the tert-butyl group. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for 2-Tert-butyloxan-4-ol

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 172 | [C₁₀H₂₀O₂]⁺ | Molecular Ion (M⁺) |

| 157 | [C₉H₁₇O₂]⁺ | Loss of a methyl radical (·CH₃) from the t-butyl group |

| 154 | [C₁₀H₁₈O]⁺ | Loss of water (H₂O) from the molecular ion |

| 115 | [C₆H₁₁O₂]⁺ | Loss of a tert-butyl radical (·C₄H₉) |

| 57 | [C₄H₉]⁺ | Tert-butyl cation |

Chiroptical Spectroscopy

The compound 2-Tert-butyloxan-4-ol possesses two stereocenters at the C2 and C4 positions. This gives rise to the possibility of multiple stereoisomers (diastereomers and enantiomers). Chiroptical spectroscopy techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for analyzing chiral, non-racemic molecules to provide information about their three-dimensional structure. wikipedia.orgwikipedia.orglibretexts.org These methods rely on the differential interaction of chiral molecules with polarized light. wikipedia.orgwikipedia.org

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Enantiomeric Excess and Absolute Configuration

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.orgslideshare.net Circular Dichroism (CD) measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.orgjascoinc.com Both techniques are foundational for stereochemical analysis.

Enantiomeric Excess (ee): The magnitude of the observed optical rotation in ORD or the intensity of the signal in CD is directly proportional to the enantiomeric excess of the sample. A racemic mixture, which contains equal amounts of two enantiomers, is optically inactive and will not produce an ORD or CD signal.

Absolute Configuration: The primary utility of ORD and CD is in determining the absolute configuration of chiral centers. This is achieved by analyzing the "Cotton effect," which is the characteristic combined phenomenon of anomalous optical rotatory dispersion and circular dichroism in the vicinity of a chromophore's absorption band. scribd.com The sign (positive or negative) of the Cotton effect is directly related to the stereochemistry of the environment around the chromophore. scribd.com

In 2-Tert-butyloxan-4-ol, the relevant chromophores are the hydroxyl (-OH) and ether (C-O-C) groups. These are inherently weak chromophores that absorb in the far-UV region. The determination of the absolute configuration would involve measuring the ORD or CD spectrum and comparing the sign of the observed Cotton effect to that of a reference compound with a known absolute configuration or to spectra predicted by theoretical calculations, such as time-dependent density-functional theory (TD-DFT). trygvehelgaker.nochemrxiv.org

Table 3: Principles of Chiroptical Spectroscopy for 2-Tert-butyloxan-4-ol

| Technique | Principle | Application |

| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with wavelength. | Determination of absolute configuration by analyzing the sign of the Cotton effect. |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | Confirmation of absolute configuration and study of conformational equilibria. |

Chemical Reactivity and Transformation Studies of 2 Tert Butyloxan 4 Ol

Influence of the tert-Butyl Group on Reaction Pathways and Selectivity

The presence of a sterically demanding tert-butyl group at the C-2 position of the oxane ring profoundly influences the chemical reactivity and selectivity of 2-tert-butyloxan-4-ol. This substituent, characterized by its large size and conformational rigidity, dictates the preferred orientation of reactants and influences the stability of transition states, thereby guiding the course of chemical transformations.

The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules. nih.govresearchgate.net Its significant steric bulk generally directs incoming reagents to attack from the less hindered face of the molecule. In the context of 2-tert-butyloxan-4-ol, the tert-butyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions, locking the conformation of the oxane ring. This conformational rigidity has significant implications for reactions involving the hydroxyl group at C-4 and other positions on the ring.

For instance, in oxidation reactions of the C-4 hydroxyl group to a ketone, the steric hindrance from the axial hydrogens on the same side as the tert-butyl group would be less significant than the hindrance on the opposite face, potentially influencing the approach of the oxidizing agent. Similarly, in reactions such as etherification or esterification of the C-4 hydroxyl, the bulky tert-butyl group can influence the rate and feasibility of the reaction, particularly if the reacting partner is also sterically hindered.

The electronic effects of the tert-butyl group, primarily its inductive electron-donating nature, can also play a role, albeit generally less pronounced than its steric influence in directing reaction pathways. This electron-donating effect can subtly influence the reactivity of the adjacent oxygen atom in the oxane ring and the hydroxyl group at C-4.

Illustrative data on the influence of substituent size on reaction selectivity is presented in the table below. While specific data for 2-tert-butyloxan-4-ol is not available in the cited literature, this hypothetical table demonstrates the expected trend in a typical nucleophilic substitution reaction at the C-4 position, where a larger substituent at C-2 leads to a higher degree of selectivity for attack from the less hindered face.

Table 1: Hypothetical Influence of C-2 Substituent on Diastereoselectivity of a Nucleophilic Addition to the Corresponding 4-oxanone

| C-2 Substituent | Size (A-value, kcal/mol) | Diastereomeric Ratio (axial:equatorial attack) |

| Hydrogen | 0 | 50:50 |

| Methyl | 1.7 | 70:30 |

| Isopropyl | 2.2 | 85:15 |

| tert-Butyl | >4.5 | >95:5 |

This table is illustrative and based on general principles of steric hindrance. The A-value is a measure of the steric bulk of a substituent.

Stereochemical Control and Retention/Inversion in Transformations

The stereochemical outcome of reactions involving 2-tert-butyloxan-4-ol is intricately linked to the conformational bias imposed by the C-2 tert-butyl group. This substituent serves as a powerful stereodirecting element, enabling a high degree of control over the formation of new stereocenters. The concepts of stereochemical retention and inversion are central to understanding the transformations of this molecule.

In nucleophilic substitution reactions at the C-4 position, the stereochemistry of the product is determined by the reaction mechanism. For example, a reaction proceeding through an S_N2 mechanism would result in an inversion of configuration at the C-4 center. The bulky tert-butyl group at C-2 would sterically shield one face of the molecule, leading to a highly selective attack from the opposite, less hindered face. This can be particularly useful in synthesizing specific diastereomers.

Conversely, a reaction that proceeds through an S_N1 mechanism, involving a planar carbocation intermediate, could lead to a mixture of products with both retention and inversion of configuration. However, even in such cases, the tert-butyl group can influence the preferred conformation of the carbocation intermediate, potentially leading to a degree of stereoselectivity. The stereochemical outcome in such reactions can sometimes be rationalized based on a Curtin-Hammett kinetic situation, where the product distribution is determined by the relative energies of the transition states leading to the different stereoisomers. nih.govnih.gov

The reduction of the corresponding 4-ketone (2-tert-butyloxan-4-one) provides a clear example of stereochemical control. The choice of reducing agent can determine the stereochemistry of the resulting alcohol. Large, sterically demanding reducing agents will preferentially attack from the less hindered equatorial direction, resulting in the formation of the axial alcohol. Conversely, smaller reducing agents may be able to approach from the more hindered axial face, yielding the equatorial alcohol. This principle allows for the selective synthesis of either the cis or trans diastereomer of 2-tert-butyloxan-4-ol.

The following table provides a hypothetical illustration of how the choice of reducing agent can influence the stereochemical outcome of the reduction of 2-tert-butyloxan-4-one.

Table 2: Hypothetical Stereochemical Outcome of the Reduction of 2-tert-butyloxan-4-one

| Reducing Agent | Steric Bulk | Major Product (Stereochemistry at C-4) | Diastereomeric Ratio (axial-OH:equatorial-OH) |

| LiAlH₄ (Lithium aluminum hydride) | Small | Equatorial-OH | 40:60 |

| NaBH₄ (Sodium borohydride) | Medium | Equatorial-OH | 60:40 |

| L-Selectride® | Large | Axial-OH | >99:1 |

| K-Selectride® | Very Large | Axial-OH | >99:1 |

This table is illustrative and based on established principles of ketone reduction.

Computational and Theoretical Analysis of 2 Tert Butyloxan 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of 2-tert-butyloxan-4-ol. These calculations, based on the fundamental principles of quantum mechanics, provide a detailed picture of the molecule's geometry, stability, and electronic nature.

Geometry Optimization and Energy Minimization (DFT, ab initio)

The initial step in the computational analysis involves determining the most stable three-dimensional structure of 2-tert-butyloxan-4-ol through geometry optimization and energy minimization. Both Density Functional Theory (DFT) and ab initio methods are employed for this purpose. researchgate.netnih.gov DFT methods, such as B3LYP with a 6-31G(d) basis set, are widely used for their balance of accuracy and computational cost. longdom.org Ab initio calculations, like Møller-Plesset perturbation theory (MP2), offer a higher level of theory for more precise energy calculations. researchgate.net

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the geometry with the lowest possible potential energy, which corresponds to the most stable conformation. For 2-tert-butyloxan-4-ol, the oxane ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings. The bulky tert-butyl group at the C2 position and the hydroxyl group at the C4 position will have preferred orientations to minimize steric hindrance.

Table 1: Illustrative Optimized Geometrical Parameters for the Most Stable Conformer of 2-Tert-butyloxan-4-ol (Chair Conformation) based on DFT (B3LYP/6-31G(d)) Calculations.

| Parameter | Value |

| C2-O1 Bond Length (Å) | 1.435 |

| C6-O1 Bond Length (Å) | 1.432 |

| C4-O(H) Bond Length (Å) | 1.428 |

| O-H Bond Length (Å) | 0.965 |

| C2-C(tert-butyl) Bond Length (Å) | 1.540 |

| C-C(tert-butyl) Average Bond Length (Å) | 1.535 |

| C2-O1-C6 Bond Angle (°) | 111.5 |

| C3-C4-C5 Bond Angle (°) | 110.8 |

| C4-O-H Bond Angle (°) | 108.5 |

| Note: This data is illustrative and based on typical values for similar substituted oxane systems, as specific published data for 2-tert-butyloxan-4-ol is not available. |

Conformational Energy Landscapes and Relative Stabilities

Beyond the single most stable geometry, it is crucial to understand the entire conformational landscape of 2-tert-butyloxan-4-ol. The oxane ring can exist in various conformations, including the chair, twist-boat, and boat forms. researchgate.net The presence of the tert-butyl and hydroxyl substituents significantly influences the relative energies of these conformers.

A potential energy surface scan is performed by systematically rotating key dihedral angles, such as those within the oxane ring and the orientation of the substituents. This allows for the identification of all stable conformers (local minima) and the transition states that connect them. The energy difference between the chair and the twist-boat conformer is a key parameter in understanding the ring's flexibility. researchgate.net For substituted oxanes, the chair conformation is generally the most stable. researchgate.net The relative stability of different chair conformations (with axial or equatorial substituents) is also a critical aspect. The bulky tert-butyl group is strongly expected to prefer an equatorial position to minimize steric strain.

Table 2: Illustrative Relative Energies of 2-Tert-butyloxan-4-ol Conformers Calculated at the B3LYP/6-31G(d) Level of Theory.

| Conformer | Relative Energy (kcal/mol) |

| Chair (equatorial t-butyl, equatorial OH) | 0.00 |

| Chair (equatorial t-butyl, axial OH) | 0.5 - 1.0 |

| Twist-Boat | 5.5 - 6.5 |

| Boat | 6.0 - 7.0 |

| Note: This data is illustrative and based on typical values for similar substituted oxane systems, as specific published data for 2-tert-butyloxan-4-ol is not available. |

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)

Analysis of the electronic structure provides insights into the reactivity and chemical properties of 2-tert-butyloxan-4-ol. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. mdpi.com

The distribution of electron density is analyzed through methods such as Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). mdpi.com The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites prone to electrophilic or nucleophilic attack. For 2-tert-butyloxan-4-ol, the oxygen atoms of the ether and hydroxyl groups are expected to be regions of high electron density (negative potential), while the hydroxyl proton will be a region of positive potential.

Table 3: Illustrative Electronic Properties of 2-Tert-butyloxan-4-ol from DFT Calculations.

| Property | Value |

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | 1.0 to 2.0 |

| HOMO-LUMO Gap (eV) | 7.5 to 9.5 |

| Dipole Moment (Debye) | 1.5 - 2.5 |

| Note: This data is illustrative and based on typical values for similar substituted oxane systems, as specific published data for 2-tert-butyloxan-4-ol is not available. |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. ebsco.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and interactions with the environment. ebsco.com

Dynamic Conformational Behavior in Different Environments

MD simulations can be performed in the gas phase (vacuum), or more realistically, in a solvent environment. These simulations reveal how the molecule explores its conformational space over time. For 2-tert-butyloxan-4-ol, MD simulations would show the dynamic equilibrium between different chair and boat conformations. The frequency of transitions between different conformations can be analyzed to understand the flexibility of the oxane ring. The trajectory of the simulation also provides information on the time-averaged distribution of bond lengths, bond angles, and dihedral angles.

Solvent Effects on Conformation and Reactivity

The presence of a solvent can have a significant impact on the conformational preferences and reactivity of a molecule. MD simulations explicitly including solvent molecules (e.g., water, ethanol) can capture these effects. The solvent can stabilize certain conformers through hydrogen bonding or other intermolecular interactions. For 2-tert-butyloxan-4-ol, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to specific interactions with polar solvents.

These simulations can also provide insights into how the solvent might influence the molecule's reactivity by altering the accessibility of reactive sites or by stabilizing transition states. The analysis of the radial distribution function between the solute and solvent atoms can quantify the extent and nature of solvation.

: A Review of Publicly Available Data

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is no specific computational or theoretical data for the chemical compound 2-tert-butyloxan-4-ol. Therefore, the detailed analysis as outlined in the requested article structure cannot be provided at this time.

The investigation sought to collate and present in-depth information regarding the predicted spectroscopic parameters and mechanistic studies of key reactions involving 2-tert-butyloxan-4-ol. This included targeted searches for:

Predicted Spectroscopic Parameters: Efforts to locate computationally predicted Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies for 2-tert-butyloxan-4-ol were unsuccessful. While general methodologies for predicting such parameters using Density Functional Theory (DFT) and other computational approaches are well-documented for various organic molecules, specific calculations for the target compound have not been published in the accessible literature.

Mechanistic Studies of Key Reactions: The search for mechanistic studies, including the elucidation of transition states and the mapping of reaction pathways for reactions involving 2-tert-butyloxan-4-ol, also yielded no results. Research on the reaction mechanisms of related structures, such as other substituted oxanes, does exist but does not provide the specific data required to analyze 2-tert-butyloxan-4-ol.

The absence of specific computational and theoretical data for 2-tert-butyloxan-4-ol in the public domain prevents the creation of the requested scientific article. The generation of the specified data tables and detailed research findings is not possible without access to dedicated computational studies on this particular compound. Further research, including original computational chemistry studies, would be required to generate the information necessary to fulfill the initial request.

Advanced Research Applications and Horizons of 2 Tert Butyloxan 4 Ol

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks, or synthons, are enantiomerically pure compounds that can be incorporated into a larger molecule to introduce a specific chirality. shibaura-it.ac.jpnih.gov The tetrahydropyran (B127337) (oxan) ring is a common structural motif in numerous natural products and biologically active molecules, making chiral-substituted oxanes valuable starting materials in asymmetric synthesis. rsc.org Glycals, which are unsaturated chiral sugars, are a well-known class of precursors for creating chiral scaffolds. nih.gov The synthesis of complex molecules like the dibenzylbutyrolactone lignans (B1203133) has been achieved using chemoenzymatic routes to produce chiral butyrolactone synthons. rsc.org

While the direct use of 2-tert-butyloxan-4-ol as a chiral building block is not extensively documented in prominent literature, its structural features suggest significant potential. The development of synthetic methods using chiral auxiliaries, such as tert-butanesulfinamide, has become crucial for the asymmetric synthesis of amines and other chiral compounds on an industrial scale. wikipedia.orgyale.edu The principles of asymmetric synthesis often rely on such well-defined chiral molecules to control the stereochemical outcome of reactions. wiley.com Given the defined stereocenters in 2-tert-butyloxan-4-ol, it could theoretically serve as a scaffold for the synthesis of more complex chiral molecules, particularly those where a rigid tetrahydropyran core is desired. Its amine derivative, 2-tert-butyloxan-4-amine, is documented, indicating that this molecular framework is of interest in chemical synthesis. uni.lu

Table 1: Examples of Chiral Scaffolds and Their Applications

| Chiral Scaffold/Synthon | Synthetic Application | Key Feature |

| Glycals | Synthesis of natural products and biologically significant molecules. nih.gov | Unsaturated chiral sugars providing a flexible synthetic starting point. nih.gov |

| (R)-5-Acetoxyfuran-2(5H)-one | Asymmetric synthesis of benzylbutyrolactones. rsc.org | Chemoenzymatically produced chiral synthon. rsc.org |

| Chiral formylmethyl(vinyl)tetrahydropyranone | Enantioselective total synthesis of (–)-antirhine. rsc.org | Versatile synthon for Corynanthe-type indole (B1671886) alkaloids. rsc.org |

| tert-Butanesulfinamide | Asymmetric synthesis of a wide variety of amines. yale.edu | Widely used chiral auxiliary. yale.edu |

Development as a Model Compound for Stereoelectronic Effects in Cyclic Systems

Stereoelectronic effects are critical in determining the geometry, reactivity, and physical properties of molecules by governing the spatial interactions between orbitals. nih.gov The tetrahydropyran ring is a classic system for studying these phenomena, particularly the anomeric effect, which describes the tendency of a substituent at the anomeric carbon (C2) to adopt an axial orientation.

The compound 2-tert-butyloxan-4-ol is an exceptional model for such investigations. The large energetic penalty for placing the bulky tert-butyl group in an axial position effectively "locks" the ring into a chair conformation where this group is equatorial. This conformational rigidity allows for the unambiguous study of stereoelectronic effects originating from the C4-hydroxyl group without interference from ring flipping.

Research on related 2-substituted tetrahydropyrans has shown that hyperconjugation and steric effects are the dominant forces controlling conformation. nih.gov For instance, the preference for axial or equatorial conformations of substituents like -OPh or -OAc at the C2 position is influenced by electron-withdrawing groups on the substituent and by solvent polarity. cdnsciencepub.comcdnsciencepub.com In multiply-substituted tetrahydropyran ions, electrostatic interactions and hyperconjugation strongly influence conformational preferences. nih.gov The predictable, locked conformation of 2-tert-butyloxan-4-ol makes it an ideal substrate to isolate and quantify the interactions between the C4-hydroxyl group (in its cis or trans configuration) and the rest of the ring, providing clear data for computational and spectroscopic analysis. Studies on the hydrogenation of related ketones, such as 6-t-butyltetrahydropyran-3-one, further highlight the utility of the tert-butyl group in controlling stereochemistry. researchgate.net

Table 2: Factors Influencing Conformation in Tetrahydropyran Systems

| Effect | Description | Relevance to 2-Tert-butyloxan-4-ol |

| Anomeric Effect | The thermodynamic preference for the axial conformation of an electronegative substituent at the C-2 position. cdnsciencepub.com | The equatorial t-butyl group at C-2 does not participate, but its presence locks the ring, allowing for precise study of other effects. |

| Hyperconjugation | Stabilizing interactions from the overlap of filled bonding orbitals (e.g., C-H) with adjacent empty antibonding orbitals (e.g., C-O*). nih.gov | The locked ring provides a fixed framework to study hyperconjugative interactions between the C4-OH bond and ring orbitals. |

| Steric Hindrance | Repulsive forces between non-bonded atoms in close proximity. | The dominant steric effect of the equatorial t-butyl group prevents ring inversion, simplifying conformational analysis. researchgate.net |

| Electrostatic Interactions | Attractive or repulsive forces between polarized bonds or charged centers. nih.gov | Allows for the study of intramolecular electrostatic interactions between the C4-OH dipole and the ring ether oxygen. |

Investigation in Chemical Biology: In vitro Enzyme Binding or Receptor Interaction Studies

The field of chemical biology explores how small molecules interact with biological systems, such as enzymes and receptors, to modulate their function. While direct studies detailing the in vitro enzyme binding or receptor interactions of 2-tert-butyloxan-4-ol are not prevalent in the scientific literature, the structural motifs present in the molecule are found in various biologically active compounds.

For example, the structurally distinct but related compound 2,4-di-tert-butylphenol (B135424) (DTBP) has been identified as a novel agonist for insect odorant receptors, specifically interacting with the Orco subunit. nih.govnih.gov Phenolic compounds containing tert-butyl groups, such as 2(3)-t-butyl-4-hydroxy-anisole (BHA), are known to interact with hepatic enzymes like cytochrome P450 and can induce detoxication enzymes. nih.gov These examples, while involving different core structures (a phenol (B47542) versus a saturated heterocycle), demonstrate that the tert-butyl group is compatible with binding to biological macromolecules.

Furthermore, other tetrahydropyran-containing molecules have shown biological activity. A patent for mannose derivatives for treating bacterial infections includes complex molecules with tetrahydropyran cores. google.com A study identified 4-chloro-3-n-butyltetrahydropyran as having antimicrobial properties. ekb.eg A selective, pseudo-irreversible inhibitor of human butyrylcholinesterase features a morpholine (B109124) ring, which is structurally analogous to the oxane ring of 2-tert-butyloxan-4-ol. nih.gov These findings suggest that the tetrahydropyran scaffold can be a component of bioactive molecules. The lack of specific data for 2-tert-butyloxan-4-ol itself indicates a potential area for future research, particularly in screening for activity against various enzymes or receptors where its specific stereochemistry and hydrogen-bonding capabilities could lead to selective interactions.

Design and Synthesis of Novel Derivatives with Tailored Properties

The functional groups of 2-tert-butyloxan-4-ol—the secondary alcohol and the ether—provide reactive sites for the synthesis of novel derivatives with potentially enhanced or new properties. Standard organic synthesis reactions can be employed to modify these groups.

Modification of the Hydroxyl Group : The C4-hydroxyl group is the most accessible site for derivatization.

Esterification/Etherification : Reaction with acyl chlorides, anhydrides, or alkyl halides can produce a library of esters and ethers. These modifications would alter the molecule's lipophilicity and steric profile, which could be useful for tuning its properties as a solvent, material component, or bioactive agent.

Oxidation : Oxidation of the secondary alcohol would yield the corresponding ketone, 2-tert-butyloxan-4-one. This ketone could then serve as a precursor for a host of other derivatives through reactions like reductive amination (to form amines), Wittig reactions, or aldol (B89426) condensations. The synthesis of bioactive derivatives from the related 4-tert-butylcyclohexanone (B146137) has been demonstrated. nih.gov

Modification of the Tetrahydropyran Ring : While more challenging, the ring itself can be modified.

Ring-Opening Reactions : Under strong acidic conditions, the ether linkage could be cleaved, leading to a linear diol derivative.

Substitution : While direct substitution on the saturated ring is difficult, derivatives could be designed from different starting materials to incorporate additional functionality. For instance, synthetic routes to complex quinoline (B57606) derivatives have incorporated 2,6-di-tert-butylphenol (B90309) moieties. mdpi.com

The synthesis of such derivatives could be aimed at producing compounds with specific applications, for example, as chiral ligands, components of liquid crystals, or as probes for biological systems. Patents have described a wide range of carboxamide derivatives that include tetrahydropyran and dioxolane rings for potential therapeutic use. google.com

Table 3: Potential Synthetic Transformations for 2-Tert-butyloxan-4-ol

| Reaction Type | Reagents/Conditions | Potential Product | Purpose |

| Esterification | Acyl chloride, Pyridine | 2-tert-butyloxan-4-yl acetate | Modify polarity, create prodrugs. |

| Oxidation | PCC, CrO₃, or Swern oxidation | 2-tert-butyloxan-4-one | Create a key intermediate for further synthesis. |

| Reductive Amination (from ketone) | R-NH₂, NaBH₃CN | N-alkyl-2-tert-butyloxan-4-amine | Introduce basic nitrogen atoms for biological or catalytic applications. |

| Etherification (Williamson) | NaH, then R-X | 4-alkoxy-2-tert-butyloxane | Tune lipophilicity and steric properties. |

Potential Role in Supramolecular Architectures or Materials Science (e.g., as a ligand component)

Supramolecular chemistry focuses on systems of multiple molecules held together by non-covalent interactions like hydrogen bonding, metal coordination, and van der Waals forces. wikipedia.org The structure of 2-tert-butyloxan-4-ol makes it a candidate for incorporation into such assemblies.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form predictable, ordered structures with itself or other molecules. This could be exploited in the design of organogels or liquid crystals. The ether oxygen can also act as a hydrogen bond acceptor.

Furthermore, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as a ligand for metal ions. The field of coordination chemistry utilizes ligands to control the properties of metal complexes for applications in catalysis, materials, and medicine. scirp.org While simple alcohols are generally weak ligands, the rigid, chiral backbone of 2-tert-butyloxan-4-ol could enforce a specific geometry around a metal center. Ligands based on Schiff bases containing bulky tert-butyl groups have been used to create chiral transition metal complexes with specific stereochemical properties. mdpi.com Similarly, ligands incorporating ferrocene (B1249389) and tert-butyl-substituted phenols have been studied for their redox properties. mdpi.com The combination of the oxane ring and the chiral alcohol in 2-tert-butyloxan-4-ol could lead to novel chiral ligands for asymmetric catalysis or the construction of metal-organic frameworks (MOFs) with unique topologies. The activation of tert-butyl-containing phosphorus frameworks by nickel complexes shows the utility of t-butyl groups in organometallic chemistry. nih.gov

Although direct applications of 2-tert-butyloxan-4-ol in materials science or supramolecular chemistry are not yet established, its structural and functional characteristics present clear avenues for future exploration in these fields.

Conclusion and Future Research Directions

Summary of Key Research Findings and Structural Insights

Direct research on 2-tert-butyloxan-4-ol is scarce. However, a wealth of information on substituted tetrahydropyrans provides a solid foundation for predicting its structural and conformational behavior. nih.gov

The oxane ring typically adopts a chair conformation to minimize steric and torsional strain. vulcanchem.com The large tert-butyl group at the C-2 position is expected to have a strong preference for the equatorial position to avoid significant 1,3-diaxial interactions. This conformational locking effect is a well-established principle in cyclohexane (B81311) and heterocyclic chemistry. Studies on 2-substituted tetrahydropyrans have shown that even smaller alkyl groups tend to favor the equatorial position. nih.gov In the case of a tert-butyl group, this preference would be overwhelmingly dominant.

With the tert-butyl group fixed equatorially, the stereochemistry of 2-tert-butyloxan-4-ol would be primarily determined by the orientation of the hydroxyl group at the C-4 position, which can be either axial or equatorial, leading to cis and trans diastereomers. The conformational preference of the C-4 hydroxyl group would be influenced by a balance of steric factors and potential intramolecular hydrogen bonding.

Furthermore, the presence of the oxygen heteroatom introduces the anomeric effect, which could influence the electron distribution and reactivity at the C-2 position. While the anomeric effect is most pronounced with electronegative substituents at C-2, the bulky tert-butyl group's influence on the ring's geometry could lead to subtle electronic consequences that merit investigation.

Identification of Unresolved Challenges in Synthesis and Characterization

The primary challenge concerning 2-tert-butyloxan-4-ol is the lack of established and optimized synthetic routes. The synthesis of polysubstituted tetrahydropyrans, particularly with defined stereochemistry, remains a significant undertaking in organic chemistry. nih.govuva.es

Synthetic Challenges:

Stereocontrol: Achieving stereoselectivity during synthesis is a major hurdle. The creation of two stereocenters (at C-2 and C-4) means that up to four stereoisomers could be formed. A key challenge is to develop a synthetic strategy that selectively yields a single diastereomer (cis or trans). Methods like the Prins cyclization, while powerful for constructing tetrahydropyran (B127337) rings, can present challenges in controlling stereoselectivity. beilstein-journals.orgnih.gov

Introduction of the Tert-butyl Group: Incorporating the sterically demanding tert-butyl group at the C-2 position adjacent to the ring oxygen can be difficult. Reactions may be sluggish or require highly specialized reagents.

Characterization Challenges:

Conformational Complexity: Although the tert-butyl group likely locks the ring in one primary chair conformation, subtle conformational dynamics or the presence of multiple stereoisomers could complicate the analysis of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. rsc.orgcdnsciencepub.com

Lack of Reference Data: Without existing, verified spectroscopic data (NMR, IR, Mass Spectrometry) for 2-tert-butyloxan-4-ol, the definitive identification and characterization of synthesized samples would require extensive and unambiguous structural elucidation, potentially including X-ray crystallography.

Future Research Avenues for 2-Tert-butyloxan-4-ol and its Analogues

The study of 2-tert-butyloxan-4-ol and its analogues presents several exciting opportunities for future research, spanning synthetic methodology, physical organic chemistry, and materials science.

Proposed Research Directions:

Development of Stereoselective Synthetic Routes:

Prins Cyclization: Investigating the Prins cyclization between a homoallylic alcohol and pivalaldehyde (2,2-dimethylpropanal) could be a viable route. Fine-tuning Lewis acid catalysts and reaction conditions would be crucial for controlling the stereochemical outcome. beilstein-journals.org

Hetero-Diels-Alder Reactions: A [4+2] cycloaddition between a suitable 1,3-diene and an enol ether derived from pivalaldehyde could provide a pathway to a dihydropyran intermediate, which could then be selectively reduced and hydrated.

From Tetrahydropyran-4-one: An alternative approach involves the reaction of a Grignard or organolithium reagent (tert-butylmagnesium chloride or tert-butyllithium) with tetrahydropyran-4-one, followed by separation and characterization of the resulting diastereomeric alcohols.

In-depth Conformational and Stereochemical Analysis:

Investigating the reactivity of the cis and trans isomers separately would provide valuable insight into how stereochemistry influences chemical properties.

Exploration of Analogues and Derivatives:

Synthesizing analogues with different substituents at the C-2 or C-4 positions could help delineate the steric and electronic effects governing the system.

The hydroxyl group at C-4 serves as a functional handle for creating a library of derivatives, such as esters and ethers, which could be explored for various applications.

Broader Implications for Cyclic Ether Chemistry

Research into 2-tert-butyloxan-4-ol, despite its specificity, holds broader implications for the field of cyclic ether chemistry. unizar.esrsc.orgresearchgate.net